molecular formula C13H17N3O3 B1290390 tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate CAS No. 368426-77-1

tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate

Cat. No.: B1290390
CAS No.: 368426-77-1
M. Wt: 263.29 g/mol
InChI Key: SFLDNIPLWFVHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminobenzoisoxazole moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the aminobenzo group: This step involves the substitution of an appropriate aminobenzo precursor onto the isoxazole ring.

    Formation of the carbamate group: This is typically done by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a catalyst in various chemical reactions.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
  • Explored for its role in modulating biological pathways and cellular processes.

Medicine:

  • Potential applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
  • Studied for its pharmacological properties and potential therapeutic effects.

Industry:

  • Utilized in the development of advanced materials and coatings.
  • Potential applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate analogs: Compounds with similar structures but different substituents on the isoxazole or aminobenzo moieties.

    Other carbamates: Compounds with different aromatic or heterocyclic groups attached to the carbamate functional group.

Uniqueness:

  • The presence of the isoxazole ring and the specific arrangement of functional groups make this compound unique compared to other carbamates.
  • Its unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl N-[(3-amino-1,2-benzoxazol-6-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-13(2,3)18-12(17)15-7-8-4-5-9-10(6-8)19-16-11(9)14/h4-6H,7H2,1-3H3,(H2,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLDNIPLWFVHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.